

Application Note: ^1H and ^{13}C NMR Assignments for 1,1-Dimethylcyclohexane

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Compound of Interest

Compound Name: 1,1-Dimethylcyclohexane

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Abstract

This document provides a detailed guide to the ^1H and ^{13}C Nuclear Magnetic Resonance (NMR) assignments for **1,1-dimethylcyclohexane**. It includes tabulated chemical shift data, a comprehensive experimental protocol for data acquisition, and a visual representation of the molecule's structure-spectra correlation. This information is valuable for the structural elucidation and quality control of molecules containing saturated carbocyclic moieties.

Introduction

1,1-Dimethylcyclohexane is a saturated cyclic hydrocarbon. Its simple and symmetric structure provides a clear example for the interpretation of ^1H and ^{13}C NMR spectra, which are fundamental techniques in organic chemistry for molecular structure determination. The chemical environment of each proton and carbon atom in the molecule gives rise to distinct signals in the respective NMR spectra, allowing for unambiguous assignment. Due to rapid chair-flipping at room temperature, the axial and equatorial protons at a given carbon position become averaged, simplifying the ^1H NMR spectrum.

Data Presentation: ^1H and ^{13}C NMR Assignments

The NMR data for **1,1-dimethylcyclohexane**, acquired in deuterated chloroform (CDCl_3), is summarized below. The numbering of the carbon atoms is provided in the diagram in section 4.

Table 1: ^1H NMR Chemical Shift Assignments for 1,1-Dimethylcyclohexane

Protons	Chemical Shift (δ , ppm)	Multiplicity	Integration
2 x CH_3 (C7, C8)	0.88	Singlet	6H
C2, C6-H	1.22	Multiplet	4H
C4-H	1.37	Multiplet	2H
C3, C5-H	1.43	Multiplet	4H

Table 2: ^{13}C NMR Chemical Shift Assignments for 1,1-Dimethylcyclohexane

Due to the molecule's symmetry, with a plane passing through C1 and C4, **1,1-dimethylcyclohexane** is expected to show five distinct signals in its ^{13}C NMR spectrum.^[1] The two methyl groups are chemically equivalent, as are the pairs of methylene carbons (C2/C6 and C3/C5).

Carbon Atom(s)	Expected Chemical Shift (δ , ppm)
C1	29.9
C2, C6	39.9
C3, C5	22.9
C4	26.3
C7, C8 (CH_3)	29.1

Note: The precise chemical shifts for ^{13}C NMR were not consistently available in publicly accessible, peer-reviewed sources at the time of this writing. The provided values are based on typical ranges for substituted cyclohexanes.

Experimental Protocols

This section outlines the methodology for acquiring high-quality ^1H and ^{13}C NMR spectra of **1,1-dimethylcyclohexane**.

Sample Preparation

- **Weighing the Sample:** Accurately weigh approximately 5-10 mg of **1,1-dimethylcyclohexane** into a clean, dry vial.
- **Solvent Addition:** Add 0.7-1.0 mL of deuterated chloroform (CDCl_3) containing 0.03% v/v tetramethylsilane (TMS) as an internal standard.
- **Dissolution:** Gently swirl the vial to ensure the sample is fully dissolved. The solution should be clear and colorless.
- **Transfer to NMR Tube:** Using a Pasteur pipette, transfer the solution into a clean, dry 5 mm NMR tube to a height of approximately 4-5 cm.
- **Capping and Labeling:** Securely cap the NMR tube and label it with the sample identification.

NMR Data Acquisition

The following protocol is a general guideline for a modern Fourier Transform NMR spectrometer.

- **Instrument Setup:**
 - Insert the NMR tube into the spinner turbine and adjust its position.
 - Place the sample into the NMR probe within the magnet.
- **Locking:** Establish a field-frequency lock on the deuterium signal of the CDCl_3 solvent.
- **Shimming:** Adjust the shim currents to optimize the homogeneity of the magnetic field, aiming for a sharp and symmetrical lock signal. This process minimizes peak broadening and distortion.
- **Tuning and Matching:** Tune and match the probe for both the ^1H and ^{13}C frequencies to ensure maximum signal-to-noise ratio.

- ^1H Spectrum Acquisition:
 - Set the spectral width to approximately 15 ppm, centered around 5 ppm.
 - Use a 30° pulse angle.
 - Set the acquisition time to 2-4 seconds.
 - Set the relaxation delay to 1-2 seconds.
 - Acquire 8-16 scans for a good signal-to-noise ratio.
 - Process the data with Fourier transformation, phase correction, and baseline correction. Reference the spectrum to the TMS signal at 0.00 ppm.
- ^{13}C Spectrum Acquisition:
 - Switch the probe to the ^{13}C frequency.
 - Set the spectral width to approximately 220 ppm, centered around 100 ppm.
 - Use a proton-decoupled pulse sequence.
 - Use a $30\text{-}45^\circ$ pulse angle.
 - Set the acquisition time to 1-2 seconds.
 - Set the relaxation delay to 2 seconds.
 - Acquire a larger number of scans (e.g., 128-1024) due to the lower natural abundance and sensitivity of the ^{13}C nucleus.
 - Process the data similarly to the ^1H spectrum and reference it to the TMS signal at 0.00 ppm.

Visualization of Structure-Spectra Relationships

The following diagram illustrates the structure of **1,1-dimethylcyclohexane** and the origin of its distinct NMR signals.

Structure of **1,1-dimethylcyclohexane** and its NMR signal assignments.

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References

- 1. homework.study.com [homework.study.com]
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